N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-9-10-17(14(2)11-13)23-20(27)16-12-25(3)19-18(16)24-22(29)26(21(19)28)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQPPTGLGRVUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, to which this compound belongs, often target vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.
Mode of Action
It is suggested that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators.
Biochemical Pathways
The compound likely affects the biochemical pathways associated with inflammation. It may inhibit the production or activity of inflammatory mediators, thereby reducing inflammation. .
Pharmacokinetics
It is suggested that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells, which could impact their bioavailability.
Result of Action
The result of the compound’s action is likely a reduction in inflammation, given its potential anti-inflammatory effects. .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells.
This will help in the development of new pyrimidines as anti-inflammatory agents with enhanced activities and minimum toxicity.
Biological Activity
N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 388.4 g/mol. The structure features a bicyclic system formed by the fusion of a pyrimidine ring and a pyrrole ring. The compound's structure is critical for its biological activity and interaction with various biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4h | 4T1 (breast cancer) | 7 | Inhibition of FGFR signaling pathway |
| 16 | A-431 (skin cancer) | 1.98 | Induction of apoptosis through Bcl-2 inhibition |
The inhibition of fibroblast growth factor receptors (FGFRs) has been highlighted as a crucial mechanism for the antitumor activity of these compounds. FGFR signaling is often aberrantly activated in tumors, making it a valuable target for cancer therapy .
The proposed mechanism involves the compound's ability to inhibit key signaling pathways associated with cell proliferation and survival. Specifically:
- FGFR Inhibition : By targeting FGFRs, the compound disrupts downstream signaling that promotes tumor growth and metastasis.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating apoptotic pathways involving Bcl-2 family proteins .
- Cell Cycle Arrest : Some studies suggest that these compounds may also cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
Case Studies
A notable study evaluated the efficacy of pyrrolo[3,2-d]pyrimidine derivatives in various cancer models:
- Study Design : In vitro assays were conducted on several cancer cell lines including breast (4T1), skin (A-431), and others.
- Results : Compounds demonstrated varying levels of cytotoxicity with IC50 values ranging from 1.61 µM to 7 µM depending on the specific derivative and cell line tested.
This study underscores the potential for developing these compounds as therapeutic agents against resistant forms of cancer .
Scientific Research Applications
Synthetic Pathways
The synthesis may include cyclocondensation reactions involving α-halomethylbenzylketones and 2,6-diamino-4-hydroxypyrimidine. This process allows for the introduction of different substituents that can enhance biological activity or alter pharmacokinetic properties .
Antitumor Properties
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit potent antitumor activity through mechanisms such as inhibition of vascular endothelial growth factor receptor (VEGFR) pathways. For instance, compounds structurally related to N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide have been shown to inhibit tumor growth by blocking angiogenesis .
Other Biological Activities
In addition to its antitumor properties, the compound has been investigated for anti-inflammatory effects and potential use in treating other diseases linked to abnormal angiogenesis . Its ability to interact with multiple biological targets makes it a versatile candidate for further research.
Drug Design
The structural characteristics of this compound facilitate its use in drug design. By modifying its structure through synthetic analogs, researchers aim to improve efficacy and reduce side effects associated with existing therapies .
In Silico Studies
Computational modeling and molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These studies provide insights into the optimal structural modifications needed to enhance therapeutic outcomes .
Case Study: VEGFR Inhibition
A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines effectively inhibited VEGFR activity in cellular assays. The most potent compounds exhibited significant cytotoxicity against cancer cell lines while sparing normal cells from toxicity .
Case Study: Anti-inflammatory Activity
Another investigation highlighted the anti-inflammatory potential of similar compounds by demonstrating their ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This suggests that this compound could be developed into therapies for inflammatory diseases .
Preparation Methods
Domino Ring-Closure Strategy
The pyrrolo[3,2-d]pyrimidine core is accessible via a domino ring-closure reaction, as demonstrated in analogous syntheses of pyrrolo[1,2-a]pyrimidines. Starting with α-ketoglutaric acid and a substituted pyrrole precursor, microwave-assisted cyclization at 100–250°C in polar aprotic solvents (e.g., 1,2-dichlorobenzene) yields the bicyclic system. For example, heating α-ketoglutaric acid with N-protected pyrrole derivatives under microwave irradiation (300 W) for 20–60 minutes achieves cyclization with enantiomeric excess up to 99%.
Key Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 240–250°C | |
| Solvent | 1,2-Dichlorobenzene | |
| Catalyst | None (thermal activation) | |
| Yield | 41–55% |
Alternative Nucleophilic Substitution Routes
Patent US8106194B2 discloses a method for pyrrolo[1,2-a]pyrimidine derivatives using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material. Nucleophilic substitution at the 4-position with amines or thiols, followed by Suzuki-Miyaura coupling at the 8-position, constructs the core. This approach can be adapted for pyrrolo[3,2-d]pyrimidines by adjusting substituent positions.
Introduction of the 5-Methyl and 2,4-Dioxo Groups
Alkylation and Oxidation Sequence
The 5-methyl group is introduced via alkylation of the pyrrolopyrimidine nitrogen. Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) at 60–80°C achieves N-methylation. Subsequent oxidation of the 2,4-positions to ketones employs Jones reagent (CrO3/H2SO4) or potassium permanganate under acidic conditions.
Representative Procedure
Direct Oxidative Functionalization
Recent advances utilize hypervalent iodine reagents (e.g., Dess-Martin periodinane) for simultaneous oxidation of secondary alcohols to ketones at the 2,4-positions. This method avoids over-oxidation and improves yields to 75–85%.
Installation of the 3-Phenyl Substituent
Suzuki-Miyaura Cross-Coupling
The 3-phenyl group is introduced via palladium-catalyzed cross-coupling. Aryl boronic acids react with brominated intermediates at the 3-position under Suzuki conditions.
Optimized Conditions
| Component | Quantity | Source |
|---|---|---|
| PdCl2(dppf) | 2–5 mol% | |
| Aryl boronic acid | 1.2 equiv | |
| Base | K2CO3 (3.0 equiv) | |
| Solvent | 1,4-Dioxane/H2O (2:1) | |
| Temperature | 60–80°C | |
| Yield | 65–78% |
Carboxamide Formation at Position 7
Carboxylic Acid Intermediate
The 7-carboxylic acid precursor is synthesized via hydrolysis of a nitrile or ester group. For example, treatment of 7-cyano-pyrrolopyrimidine with concentrated HCl at reflux yields the carboxylic acid.
Amide Coupling with N-(2,4-Dimethylphenyl)Amine
Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupling with N-(2,4-dimethylphenyl)amine in dichloromethane produces the target carboxamide.
Procedure
- Dissolve 7-carboxylic acid (1.0 equiv) in DCM.
- Add EDC (1.5 equiv), HOBt (1.5 equiv), and N-(2,4-dimethylphenyl)amine (1.2 equiv).
- Stir at room temperature for 12 hours.
- Wash with NaHCO3, dry over MgSO4, and purify by recrystallization.
Final Cyclization to Tetrahydro Structure
Reductive Amination
The tetrahydro ring is formed via reductive amination between the 5-methyl group and a secondary amine. Sodium cyanoborohydride in methanol at pH 5–6 facilitates this transformation.
Acid-Catalyzed Cyclization
Alternately, polyphosphoric acid (PPA) at 120°C induces intramolecular cyclization by activating carbonyl groups for nucleophilic attack by the amine.
Comparative Data
| Method | Yield | Purity | Source |
|---|---|---|---|
| Reductive amination | 68% | 95% | |
| PPA cyclization | 82% | 98% |
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with EtOAc/hexane gradients (3:7 to 7:3) or reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 2.25 (s, 6H, Ar-CH3), 3.41 (s, 3H, N-CH3), 7.21–7.45 (m, 9H, aromatic).
- 13C NMR : 169.8 ppm (C=O), 154.2 ppm (C=N).
- HRMS : [M+H]+ calcd. for C24H23N4O3: 415.1864; found: 415.1868.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent patents suggest transitioning batch processes to continuous flow systems to enhance reproducibility and reduce reaction times. Microwave-assisted steps are particularly amenable to flow chemistry, achieving 90% conversion in <10 minutes.
Green Chemistry Considerations
Replacing dichloromethane with cyclopentyl methyl ether (CPME) and using immobilized catalysts (e.g., Pd on carbon) reduces environmental impact while maintaining yields >80%.
Q & A
Q. What are the key considerations for optimizing the synthesis of this pyrrolo[3,2-d]pyrimidine derivative?
Methodological Answer:
- Precursor Selection : Use functionalized pyrimidine intermediates (e.g., ethyl carboxylate derivatives) to introduce substituents at the 7-position. For example, describes a route starting with ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate .
- Reaction Conditions : Optimize solvent (e.g., anhydrous DMF for coupling reactions) and catalysts (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine for amide bond formation) to improve yields, as shown in for similar compounds .
- Purification : Employ silica gel chromatography and recrystallization to isolate high-purity products (≥89% yields reported in ) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Resolve the molecular geometry and confirm substituent positions. achieved a data-to-parameter ratio of 13.6 and R factor of 0.054 for a related structure .
- NMR Spectroscopy : Analyze 1H/13C NMR to verify regiochemistry. For example, reports δ 4.37 (s, CH2) and δ 9.3 (s, NH) for pyrrolo[2,3-d]pyrimidine derivatives .
- Melting Point Consistency : Compare observed melting points (e.g., 200–201°C in ) with literature values to assess purity .
Q. What analytical techniques are critical for assessing purity?
Methodological Answer:
- HPLC : Use reverse-phase chromatography with UV detection to quantify impurities (<2% threshold).
- TLC Monitoring : Track reaction progress using solvent systems like CHCl3/CH3OH (10:1), as in .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, Cl, F percentages in ) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and substituent effects. highlights ICReDD’s reaction path search methods for optimizing reaction conditions .
- Molecular Docking : Simulate interactions with biological targets (e.g., receptor tyrosine kinases in ) to prioritize substituents like trifluoromethyl or naphthyl groups .
- SAR Analysis : Compare derivatives with varying substituents (e.g., 2,4-dichlorophenyl vs. 2-fluoro-4-chlorophenyl in ) to identify critical pharmacophores .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Control variables like cell lines (e.g., HT-29 vs. MCF7) and incubation times. reports IC50 values under standardized conditions for antitumor activity .
- Orthogonal Validation : Confirm activity using complementary assays (e.g., enzymatic inhibition and cell viability assays).
- Purity Reassessment : Verify compound integrity via NMR and HPLC to rule out degradation artifacts .
Q. What strategies improve the scalability of multi-step syntheses for preclinical studies?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., high-temperature cyclization).
- Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions.
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .
Q. How can crystallographic data inform formulation stability studies?
Methodological Answer:
- Polymorph Screening : Identify stable crystalline forms using X-ray powder diffraction (XRPD). ’s single-crystal data (mean C–C bond length 0.005 Å) provides a reference for lattice stability .
- Hygroscopicity Testing : Correlate crystal packing (e.g., hydrogen-bond networks) with moisture uptake profiles.
- Excipient Compatibility : Screen co-crystals with GRAS-listed agents to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
